Methyl 2-(2,6-dibromophenyl)acetate
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Overview
Description
Methyl 2-(2,6-dibromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,6-dibromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dibromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding phenylacetic acid derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent can facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while reduction and oxidation reactions produce the corresponding reduced or oxidized compounds.
Scientific Research Applications
Methyl 2-(2,6-dibromophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is utilized in the preparation of advanced materials with unique properties.
Biological Studies: Researchers use this compound to study its effects on various biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-(2,6-dibromophenyl)acetate involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group allows for hydrolysis under physiological conditions, releasing the active phenylacetic acid derivative, which can interact with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,5-dibromophenyl)acetate
- Methyl 2-(2,4-dibromophenyl)acetate
- Methyl 2-(3,5-dibromophenyl)acetate
Uniqueness
Methyl 2-(2,6-dibromophenyl)acetate is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity. The 2 and 6 positions on the phenyl ring create a distinct electronic environment, affecting the compound’s interactions with other molecules and its overall stability.
Biological Activity
Methyl 2-(2,6-dibromophenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H8Br2O2. The presence of two bromine atoms at the 2 and 6 positions on the phenyl ring significantly affects its chemical reactivity and biological activity. The ester functional group allows for hydrolysis under physiological conditions, releasing phenylacetic acid derivatives that may interact with various biological targets.
The biological activity of this compound can be attributed to:
- Halogen Bonding : The bromine atoms can participate in halogen bonding, influencing the compound's binding affinity to biological targets.
- Hydrolysis : The ester group undergoes hydrolysis, releasing active phenylacetic acid derivatives that can interact with enzymes and receptors in biological systems.
- Target Interaction : The compound may modulate specific biological pathways by interacting with enzymes or receptors involved in various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure suggests that the dibromophenyl moiety enhances its interaction with microbial cell membranes .
Antioxidant Properties
The compound has also been investigated for its antioxidant potential. Studies have shown that it can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related conditions. The antioxidant activity is likely linked to the presence of the dibromophenyl group, which may stabilize radical species .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. For instance:
- α-Amylase and α-Glucosidase : It has shown promising results in inhibiting these enzymes, which are crucial in carbohydrate metabolism. This suggests potential applications in managing diabetes by regulating blood glucose levels .
- Acetylcholinesterase (AChE) : The compound is being explored for its ability to inhibit AChE, which could have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study conducted on several synthesized derivatives of dibromophenylacetates revealed that this compound exhibited superior antimicrobial activity compared to other derivatives tested. It was particularly effective against Staphylococcus aureus and Escherichia coli .Compound Activity Against S. aureus Activity Against E. coli This compound High Moderate Control (Standard Antibiotic) Moderate High -
Antioxidant Activity :
In vitro assays demonstrated that this compound effectively scavenged DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid. -
Enzyme Inhibition Studies :
A pharmacological evaluation showed that the compound inhibited α-amylase with an IC50 value of 25 µM, suggesting potential for diabetes management through carbohydrate absorption regulation .
Properties
IUPAC Name |
methyl 2-(2,6-dibromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHBEBZYLHLOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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